1-(1,1-Difluoroethyl)cyclohexanecarboxylic acid
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Overview
Description
1-(1,1-Difluoroethyl)cyclohexanecarboxylic acid is an organic compound characterized by the presence of a cyclohexane ring substituted with a carboxylic acid group and a 1,1-difluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1,1-difluoroethyl)cyclohexanecarboxylic acid typically involves the introduction of the 1,1-difluoroethyl group onto a cyclohexane ring. One common method is the reaction of cyclohexanecarboxylic acid with 1,1-difluoroethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 1-(1,1-Difluoroethyl)cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The difluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
1-(1,1-Difluoroethyl)cyclohexanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1,1-difluoroethyl)cyclohexanecarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and specificity, leading to more effective inhibition or activation of target pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
1-(Trifluoromethyl)cyclohexane-1-carboxylic acid: Similar in structure but with a trifluoromethyl group instead of a difluoroethyl group.
Cyclohexanecarboxylic acid: Lacks the difluoroethyl group and has different chemical properties.
Uniqueness: 1-(1,1-Difluoroethyl)cyclohexanecarboxylic acid is unique due to the presence of the difluoroethyl group, which imparts distinct chemical and physical properties. This makes it valuable in applications where specific interactions with molecular targets are required.
Properties
Molecular Formula |
C9H14F2O2 |
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Molecular Weight |
192.20 g/mol |
IUPAC Name |
1-(1,1-difluoroethyl)cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C9H14F2O2/c1-8(10,11)9(7(12)13)5-3-2-4-6-9/h2-6H2,1H3,(H,12,13) |
InChI Key |
JMSSGAUMPPAMQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1(CCCCC1)C(=O)O)(F)F |
Origin of Product |
United States |
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